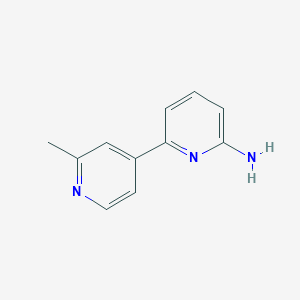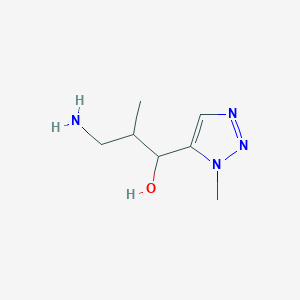![molecular formula C13H17NO B13205363 2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)
2-{6-Azaspiro[3.4]octan-8-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-Azaspiro[34]octan-8-yl}phenol is a chemical compound characterized by a spirocyclic structure, which includes a phenol group and an azaspiro octane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Azaspiro[3.4]octan-8-yl}phenol can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{6-Azaspiro[3.4]octan-8-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phenol group and the azaspiro moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
2-{6-Azaspiro[3.4]octan-8-yl}phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the azaspiro moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{6-Azaspiro[3.4]octan-8-yl}methanol: Similar in structure but with a methanol group instead of a phenol group.
2-{6-Azaspiro[3.4]octan-8-yl}acetate: Contains an acetate group, offering different reactivity and applications.
Uniqueness
2-{6-Azaspiro[3.4]octan-8-yl}phenol is unique due to the presence of both a phenol group and an azaspiro moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-12-5-2-1-4-10(12)11-8-14-9-13(11)6-3-7-13/h1-2,4-5,11,14-15H,3,6-9H2 |
InChI-Schlüssel |
PINXMZDRIKYQRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


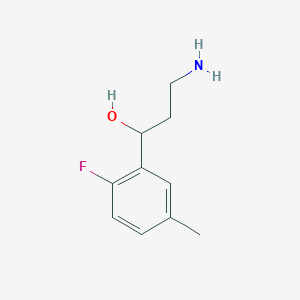
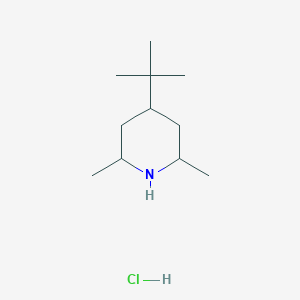

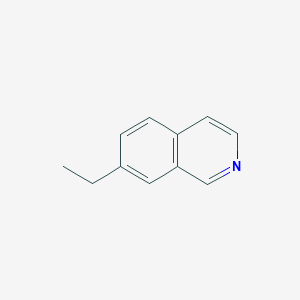
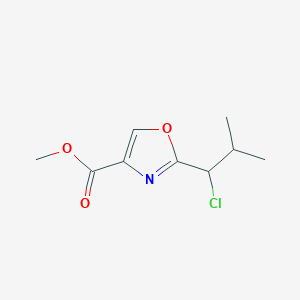
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)


![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
